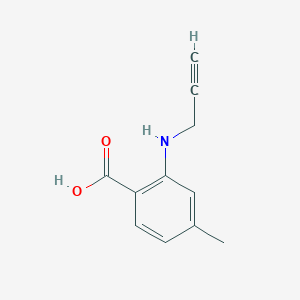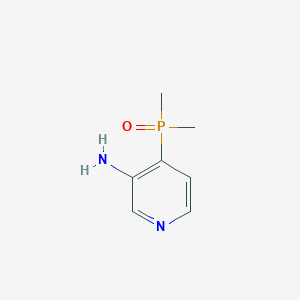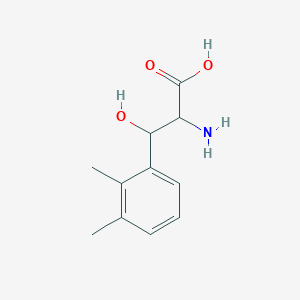
2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO3 This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the addition of a hydroxyl group to the propanoic acid backbone through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-Amino-3-(2,3-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(2,3-dimethylphenyl)propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,3-dimethylphenyl)propanoic acid
- 2-Amino-3-(2,3-dimethylphenyl)-3-oxopropanoic acid
- 2-Amino-3-(2,3-dimethylphenyl)-3-methoxypropanoic acid
Uniqueness
2-Amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both amino and hydroxyl groups on the propanoic acid backbone, which allows for diverse chemical reactivity and potential biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-4-3-5-8(7(6)2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
OBXQGNLRRLUQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(C(=O)O)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

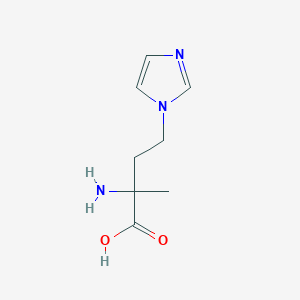
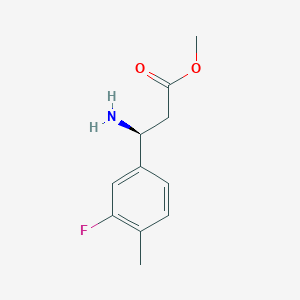

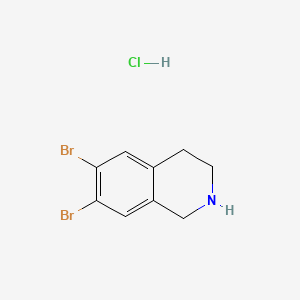
aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)

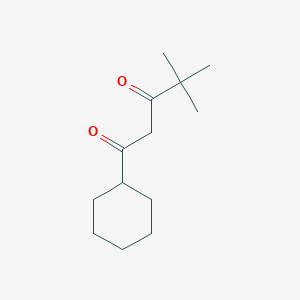
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
